![molecular formula C16H12FNO3 B569103 2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone CAS No. 1256037-41-8](/img/structure/B569103.png)
2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone
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Overview
Description
The compound “2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone” is likely to be an organic compound containing a quinolinone structure, which is a type of heterocyclic compound. The presence of a fluorophenyl group indicates that it has a phenyl ring (a cyclic group of carbon atoms) with a fluorine atom attached. The hydroxy and methoxy groups suggest the presence of alcohol and ether functionalities, respectively .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. It might involve reactions like nucleophilic aromatic substitution (for introducing the fluorine atom), etherification (for introducing the methoxy group), and perhaps a cyclization step to form the quinolinone ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinolinone ring, a phenyl ring with a fluorine atom, and hydroxy and methoxy groups. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine and confirm the structure of such compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The fluorine atom on the phenyl ring might be susceptible to nucleophilic aromatic substitution. The hydroxy and methoxy groups might be involved in reactions like etherification or esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the polar hydroxy and methoxy groups might increase its solubility in polar solvents .Scientific Research Applications
Anticorrosive Properties
Quinoline derivatives, including compounds structurally related to 2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone, have been extensively studied for their anticorrosive properties. These compounds exhibit effectiveness against metallic corrosion, attributed to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. The inclusion of polar substituents like hydroxyl (–OH) and methoxy (–OMe) enhances their adsorption and complex formation capabilities, showcasing their potential in corrosion inhibition applications (Verma, Quraishi, & Ebenso, 2020).
Pharmacological Profile
Quinolones and their derivatives also hold a significant place in pharmacology, with a wide array of biological activities being attributed to these compounds. They have been utilized in the design of biologically active compounds, displaying antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. This broad pharmacological profile emphasizes the role of quinolones as a crucial tool in medicinal chemistry for developing new therapeutic agents, potentially including 2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone derivatives (Ramli, Moussaif, Karrouchi, & Essassi, 2014).
Antimicrobial Applications
The quinoline nucleus, part of the structural framework of 2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone, is recognized for its antimicrobial efficacy. Quinolones have been pivotal in treating various bacterial infections due to their ability to interfere with DNA gyrase, an enzyme crucial for bacterial DNA replication. Such compounds have been employed against both Gram-positive and Gram-negative bacteria, highlighting their importance in addressing antibiotic resistance and developing new antibacterial therapies (Da Silva et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-fluorophenyl)-5-hydroxy-6-methoxy-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c1-21-14-6-5-11-15(16(14)20)13(19)8-12(18-11)9-3-2-4-10(17)7-9/h2-8,20H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVJMDUIINBSFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone | |
CAS RN |
1256037-41-8 |
Source
|
Record name | Dephosphorylated CVM-1118 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256037418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-FLUOROPHENYL)-5-HYDROXY-6-METHOXY-4(1H)-QUINOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NQ8L8BAV2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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